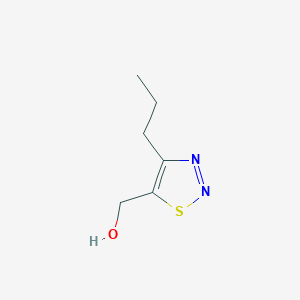
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS. It is known for its various applications in research and industry, including its use as a precursor in organic synthesis and in the production of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with formaldehyde in the presence of a base to yield the desired product. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol can be compared with other similar compounds, such as:
(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol: This compound has a phenyl group instead of a propyl group, which can lead to different chemical and biological properties.
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol: The isopropyl group in this compound can result in different reactivity and applications compared to the propyl group.
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: The presence of a methyl group can influence the compound’s solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(4-propylthiadiazol-5-yl)methanol |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-5-6(4-9)10-8-7-5/h9H,2-4H2,1H3 |
InChI Key |
MFERYUGAEYDEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


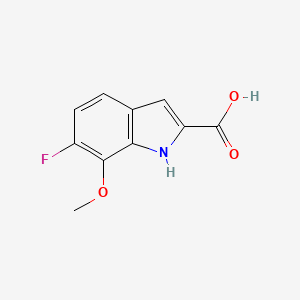
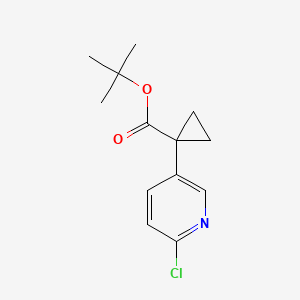
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)



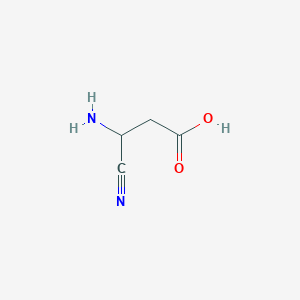

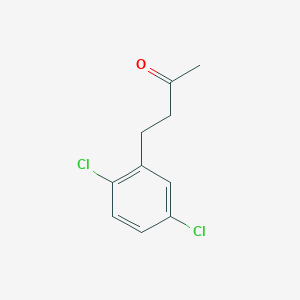

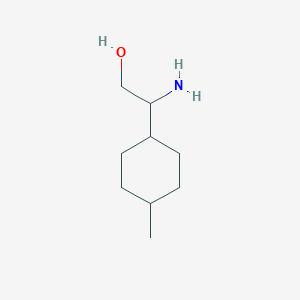
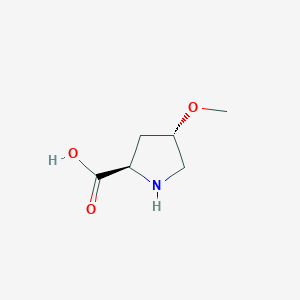
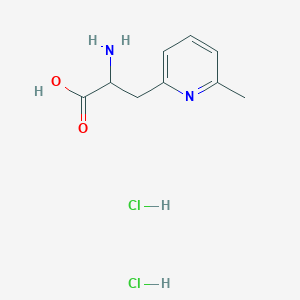
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
